molecular formula C16H19N3O3S3 B2872290 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049829-87-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2872290
CAS RN: 1049829-87-9
M. Wt: 397.53
InChI Key: LEJUKBFBDNVFQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the cyclopenta[d]thiazol ring could potentially be formed through a cyclization reaction .

Scientific Research Applications

Anti-cancer Activity

Compounds with structural similarities, particularly those involving thiophene, thiazole, and piperidine moieties, have been evaluated for their potential anti-cancer properties. For instance, a variety of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting anti-breast cancer activity were synthesized. These compounds demonstrated significant in-vitro anticancer activity against the human breast cancer cell line MCF7, with some derivatives showing better activity than the reference drug Doxorubicin (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity. Among these, specific compounds exhibited significant activity against both the Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).

Antipsychotic Agents

Research on heterocyclic carboxamides as potential antipsychotic agents highlights the significance of structural design in medicinal chemistry. Specific pyridine-, thiophene-, and benzothiophene-based carboxamides were evaluated for their binding affinity to dopamine and serotonin receptors. This study identified compounds with potent in vivo activities that could serve as a foundation for developing new antipsychotic medications with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Antihistaminic Activity

The synthesis and preliminary evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines were conducted to explore their antihistaminic properties. These studies indicate the potential of such compounds in developing new antihistamine drugs with improved efficacy and safety profiles (Janssens et al., 1985).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c20-15(18-16-17-11-5-3-7-13(11)24-16)12-6-1-2-9-19(12)25(21,22)14-8-4-10-23-14/h4,8,10,12H,1-3,5-7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUKBFBDNVFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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